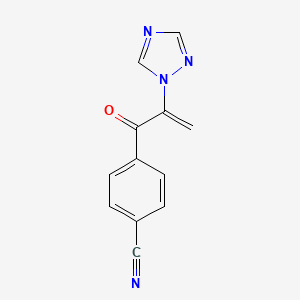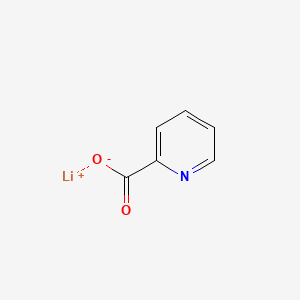
Benzonitrile, 4-(1-oxo-2-(1H-1,2,4-triazol-1-yl)-2-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 4-(1-oxo-2-(1H-1,2,4-triazol-1-yl)-2-propenyl)-: is a chemical compound with a complex structure that includes a benzonitrile group and a 1,2,4-triazol-1-yl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-(1-oxo-2-(1H-1,2,4-triazol-1-yl)-2-propenyl)- typically involves multi-step organic reactions. One common approach is the reaction of benzonitrile with appropriate reagents to introduce the triazole group. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves careful control of temperature, pressure, and reaction time to achieve high yields and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Conversion of the benzonitrile group to a carboxylic acid derivative.
Reduction: : Reduction of the nitrile group to an amine.
Substitution: : Replacement of the triazole group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
Oxidation: : Benzoic acid derivatives.
Reduction: : Amines.
Substitution: : Diverse functionalized derivatives based on the substituent used.
Applications De Recherche Scientifique
This compound has several applications in scientific research, including:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity, such as anticancer properties.
Medicine: : Investigated for its therapeutic potential in various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which Benzonitrile, 4-(1-oxo-2-(1H-1,2,4-triazol-1-yl)-2-propenyl)- exerts its effects involves interactions with specific molecular targets and pathways. The triazole group, in particular, is known to bind to certain enzymes and receptors, leading to biological responses.
Comparaison Avec Des Composés Similaires
This compound is unique due to its specific structural features, but it can be compared to other triazole derivatives and benzonitrile-based compounds. Similar compounds include:
4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile
4,4'-methylenebis(benzoic acid)
Letrozole impurity C
Propriétés
Numéro CAS |
104940-93-4 |
|---|---|
Formule moléculaire |
C12H8N4O |
Poids moléculaire |
224.22 g/mol |
Nom IUPAC |
4-[2-(1,2,4-triazol-1-yl)prop-2-enoyl]benzonitrile |
InChI |
InChI=1S/C12H8N4O/c1-9(16-8-14-7-15-16)12(17)11-4-2-10(6-13)3-5-11/h2-5,7-8H,1H2 |
Clé InChI |
FKIYJUANPDPZBI-UHFFFAOYSA-N |
SMILES canonique |
C=C(C(=O)C1=CC=C(C=C1)C#N)N2C=NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















